molecular formula C15H16ClN5O B6918930 N-[(5-chloropyridin-2-yl)methyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide

N-[(5-chloropyridin-2-yl)methyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide

Cat. No.: B6918930
M. Wt: 317.77 g/mol
InChI Key: ZGGYCZDTLTXRBM-UHFFFAOYSA-N
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Description

N-[(5-chloropyridin-2-yl)methyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide is an organic compound that features a pyridazine ring substituted with a pyrrolidine group and a carboxamide group

Properties

IUPAC Name

N-[(5-chloropyridin-2-yl)methyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN5O/c16-11-3-4-12(17-9-11)10-18-15(22)13-5-6-14(20-19-13)21-7-1-2-8-21/h3-6,9H,1-2,7-8,10H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGGYCZDTLTXRBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NN=C(C=C2)C(=O)NCC3=NC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-chloropyridin-2-yl)methyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide typically involves multiple steps, starting with the preparation of the pyridazine core. One common method involves the reaction of 5-chloropyridine-2-carbaldehyde with hydrazine to form the pyridazine ring. This intermediate is then subjected to further functionalization to introduce the pyrrolidine and carboxamide groups. The reaction conditions often include the use of organic solvents such as ethanol or dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) for hydrogenation steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification steps are scaled up using techniques such as crystallization and chromatography to ensure the final product’s purity .

Chemical Reactions Analysis

Types of Reactions

N-[(5-chloropyridin-2-yl)methyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridazine derivatives with additional oxygen-containing functional groups, while reduction can lead to fully saturated pyridazine rings .

Scientific Research Applications

N-[(5-chloropyridin-2-yl)methyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-[(5-chloropyridin-2-yl)methyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects. For instance, the compound may inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(5-chloropyridin-2-yl)methyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its pyridazine core, combined with the pyrrolidine and carboxamide groups, makes it a versatile compound for various applications in research and industry .

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